molecular formula C10H24ClNO2 B12600512 N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride CAS No. 646069-34-3

N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride

Cat. No.: B12600512
CAS No.: 646069-34-3
M. Wt: 225.75 g/mol
InChI Key: NJJWMZSNKGDWHU-UHFFFAOYSA-M
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Description

N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a butoxymethyl group, a hydroxy group, and a dimethylpropan-1-aminium chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride typically involves the reaction of a tertiary amine with an alkylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature. The process may involve the following steps:

    Formation of the Intermediate: The tertiary amine reacts with the alkylating agent to form an intermediate.

    Quaternization: The intermediate undergoes quaternization to form the final quaternary ammonium compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The use of automated systems and reactors ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of new quaternary ammonium compounds.

Scientific Research Applications

N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: The compound is employed in the study of cell membrane interactions and as a disinfectant.

    Industry: The compound is used in the formulation of cleaning agents and surfactants.

Mechanism of Action

The mechanism of action of N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Butoxymethyl)-2-hydroxy-N,N-dimethylpropan-1-aminium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its butoxymethyl group and hydroxy group contribute to its solubility and reactivity, making it versatile for various applications.

Properties

CAS No.

646069-34-3

Molecular Formula

C10H24ClNO2

Molecular Weight

225.75 g/mol

IUPAC Name

butoxymethyl-(2-hydroxypropyl)-dimethylazanium;chloride

InChI

InChI=1S/C10H24NO2.ClH/c1-5-6-7-13-9-11(3,4)8-10(2)12;/h10,12H,5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

NJJWMZSNKGDWHU-UHFFFAOYSA-M

Canonical SMILES

CCCCOC[N+](C)(C)CC(C)O.[Cl-]

Origin of Product

United States

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